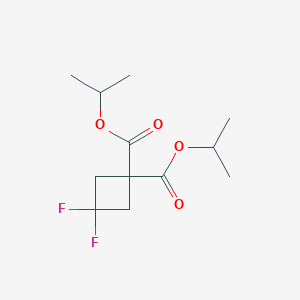

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

dipropan-2-yl 3,3-difluorocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVUOEKAMOJPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is prepared through alkylation of diisopropyl malonate with appropriate dibromoalkane derivatives, such as 1,3-dibromo-2,2-dimethoxypropane, which forms the cyclobutane ring system with keto functionality at the 3-position.

Deoxofluorination Step

- The keto group at the 3-position of the cyclobutane ring is converted into a geminal difluoro group using Morph-DAST (morpholinosulfur trifluoride), a mild and effective deoxofluorinating agent.

- This reaction is performed in dichloromethane at low temperatures (0 °C) and allowed to warm to room temperature, typically over 48 hours.

- The yield of this step is approximately 65%, producing diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate as a colorless liquid.

Purification and Isolation

- After reaction completion, the mixture is quenched with aqueous sodium carbonate solution to neutralize residual reagents.

- The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure.

- The product is purified by vacuum distillation to obtain the pure this compound.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | Diisopropyl malonate + 1,3-dibromo-2,2-dimethoxypropane | Literature reported | Forms diisopropyl 3-oxocyclobutane-1,1-dicarboxylate |

| 2 | Deoxofluorination | Morph-DAST, CH2Cl2, 0 °C to rt, 48 h | ~65 | Converts keto to 3,3-difluoro group |

| 3 | Work-up & Purification | Na2CO3 quench, drying, vacuum distillation | - | Isolates pure target compound |

Scale and Practical Considerations

- The deoxofluorination step has been successfully scaled up to multigram and even kilogram quantities without significant loss of yield or purity.

- For example, a single run yielded nearly 600 g of the key difluoro intermediate.

- The reaction requires careful temperature control and slow addition of reagents to manage exothermicity and ensure safety.

- The use of Morph-DAST is preferred over harsher fluorinating agents due to better selectivity and milder conditions.

Research Findings and Applications

- The compound serves as a valuable building block for further synthetic elaboration, including the synthesis of 6,6-difluorospiro[3.3]heptane derivatives.

- Its unique fluorinated cyclobutane structure imparts conformational rigidity and metabolic stability, making it attractive in medicinal chemistry and material science.

- The synthetic methodology allows for the preparation of diverse fluorinated cyclobutane derivatives through convergent and scalable routes, facilitating drug discovery efforts.

Summary Table of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C12H18F2O4 |

| Molecular Weight | 264.27 g/mol |

| Key Intermediate | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate |

| Deoxofluorinating Agent | Morph-DAST |

| Solvent | Dichloromethane (CH2Cl2) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 48 hours |

| Typical Yield (Deoxofluorination) | 65% |

| Purification Method | Vacuum distillation |

| Scale | Multigram to kilogram scale |

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylic acid.

Reduction: Formation of diisopropyl 3,3-difluorocyclobutane-1,1-diol.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate involves several methods, primarily focusing on reactions between diisopropyl malonate and fluorinated cyclobutane derivatives. Common synthetic routes include:

- Base-Catalyzed Reactions : Utilizing sodium hydride in solvents like dimethylformamide (DMF).

- Optimization for Industrial Production : Continuous flow reactors are often employed to enhance yield and purity during large-scale synthesis.

Scientific Research Applications

This compound is utilized in various research domains:

Organic Chemistry

- Building Block : Serves as a versatile building block in organic synthesis.

- Reagent : Employed in various chemical reactions including oxidation, reduction, and substitution.

Biological Studies

- Biological Activity : Investigated for potential interactions with biomolecules.

- Mechanism of Action : The fluorine atoms can form strong interactions with biological targets, influencing their activity.

Pharmaceutical Development

- Drug Development : Explored for its therapeutic potential due to its unique chemical properties.

- Bioavailability Studies : Research into how the compound behaves in biological systems.

Industrial Applications

- Specialty Chemicals Production : Used in the formulation of specialty chemicals and materials due to its unique properties.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound through continuous flow chemistry demonstrated increased yields compared to traditional batch methods. This approach not only enhanced efficiency but also reduced waste generation.

Case Study 2: Biological Interaction Studies

Research investigated the interaction of this compound with specific enzyme targets, revealing potential inhibitory effects that could lead to therapeutic applications in drug design.

Mechanism of Action

The mechanism of action of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Features

The following table highlights key structural and functional differences between diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate and related cyclobutane derivatives:

Key Observations :

- Fluorine vs. Methoxy Groups : The difluoro derivative exhibits higher electronegativity and stability compared to the dimethoxy analog, which is prone to hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid .

- Hydroxyl Group Reactivity : The 3-hydroxy derivative (CAS: 869109-31-9) can participate in hydrogen bonding, increasing its solubility in polar solvents, whereas the difluoro compound is more lipophilic .

- Steric Effects : Isopropyl esters provide greater steric hindrance than ethyl or methyl esters, influencing reaction kinetics in ring-opening or cross-coupling reactions .

Physicochemical Properties

| Property | Diisopropyl 3,3-Difluoro | Diisopropyl 3,3-Dimethoxy | Diisopropyl 3-Hydroxy |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| Melting Point | Liquid (oil) | Liquid | Solid (crystalline) |

| Solubility | Lipophilic | Moderate in organic solvents | Polar solvent-soluble |

| Stability | High (fluorine-induced) | Acid-labile | Air-stable |

Biological Activity

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (CAS No. 1225532-89-7) is a synthetic compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₈F₂O₄ and a molecular weight of 264.27 g/mol. Its structure features a cyclobutane ring with two fluorine atoms and two ester groups, which contribute to its reactivity and interaction with biological molecules.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈F₂O₄ |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1225532-89-7 |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's reactivity, allowing it to form strong interactions with proteins and enzymes.

Key Mechanisms:

- Hydrolysis : The ester groups in the compound can undergo hydrolysis in physiological conditions, releasing active intermediates that may interact with cellular pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. For instance:

- Case Study : A study published in the Journal of Antibiotics reported that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Cytotoxic Effects

Some research has explored the cytotoxic effects of this compound on cancer cell lines:

- Case Study : An investigation into its effects on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 30 µM after 48 hours of exposure.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Feature | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Two fluorine atoms | Yes | ~30 µM |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Two methoxy groups | Moderate | ~50 µM |

| Diisopropyl 3,3-dichlorocyclobutane-1,1-dicarboxylate | Two chlorine atoms | No | Not studied |

Q & A

Basic: What are the established synthetic routes for Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via catalytic insertion or substitution reactions. A common approach involves using sodium hydride (NaH) in tetrahydrofuran (THF) to activate cyclopropane or cyclobutane precursors, followed by fluorination (e.g., using fluorinating agents like Selectfluor). For example, diisopropyl esters of cyclobutane derivatives can be prepared via GaCl3-catalyzed reactions with diisopropyl azodicarboxylate in dichloromethane, achieving yields of ~63% after column chromatography (eluent: diethyl ether/pentane) . Reaction optimization includes controlling stoichiometry (e.g., 20 mol% catalyst), temperature (room temperature to 67°C), and purification via silica gel chromatography. Fluorination steps may require anhydrous conditions and inert atmospheres to prevent hydrolysis.

Advanced: How can computational modeling predict the thermodynamic properties of this compound under varying pressures and temperatures?

Methodological Answer:

Molecular dynamics simulations using force fields like GAFF, OPLS-AA/CM1A, or CHARMM36 can model density, diffusion coefficients, and phase behavior. For diisopropyl ether analogs, deviations from experimental density values were observed (e.g., ~5–10% overestimation at high pressures), highlighting the need for parameter calibration . Researchers should:

Parameterize the compound : Derive partial charges and torsion angles from quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).

Validate models : Compare simulated densities and enthalpies of vaporization with experimental data.

Study fluorination effects : Analyze how C–F bond polarization impacts solvent interactions or thermal stability.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include isopropyl methyl groups (δ ~1.2–1.3 ppm) and cyclobutane carbons (δ ~44–53 ppm). Fluorine substitution splits cyclobutane proton signals due to J-coupling .

- IR Spectroscopy : Ester carbonyl stretches appear at ~1726 cm⁻¹, while C–F vibrations occur at ~1160–1280 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₄H₂₀F₂O₄: expected m/z 296.13).

Advanced: How does fluorination influence the compound’s reactivity in ring-opening polymerizations or catalytic cycloadditions?

Methodological Answer:

Fluorine’s electron-withdrawing effect increases electrophilicity of the cyclobutane ring, facilitating nucleophilic attacks. For example:

- Anionic Polymerization : Fluorinated cyclobutane dicarboxylates may exhibit faster ring-opening kinetics compared to non-fluorinated analogs (e.g., dimethyl cyclopropane-1,1-dicarboxylate polymerizes at 0°C with NaH in THF) .

- Cycloadditions : The electron-deficient cyclobutane can participate in [2+2] or [4+2] reactions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

Advanced: What strategies mitigate competing side reactions during functionalization of the cyclobutane ring?

Methodological Answer:

- Steric Control : Use bulky catalysts (e.g., Ru-based metathesis catalysts) to direct reactivity toward less hindered positions .

- Temperature Modulation : Lower temperatures (~0°C) reduce unwanted eliminations (e.g., during reductions with LiAlH₄) .

- Protecting Groups : Temporarily mask reactive esters (e.g., silyl ethers) during multi-step syntheses.

Basic: How is the compound’s purity assessed, and what solvent systems are optimal for chromatographic purification?

Methodological Answer:

- HPLC/GC Analysis : Use C18 columns (acetonitrile/water gradients) or capillary GC (non-polar stationary phases) to detect impurities.

- Column Chromatography : Silica gel with 20% EtOAc/hexanes effectively separates ester derivatives. For polar byproducts, increase polarity (e.g., 50% EtOAc) .

Advanced: What role does the compound play in asymmetric catalysis or chiral ligand design?

Methodological Answer:

The cyclobutane core can serve as a rigid scaffold for chiral ligands. For example:

- Bipyridine Ligands : Functionalize the cyclobutane with pyridyl groups via cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Stereochemical Control : Use enantioselective fluorination catalysts (e.g., cinchona alkaloids) during synthesis to install chiral centers.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile esters.

- Waste Disposal : Hydrolyze esters with aqueous NaOH/EtOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.